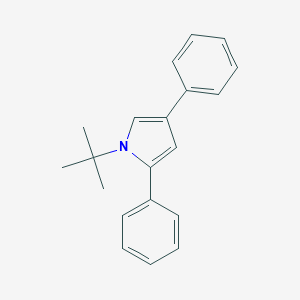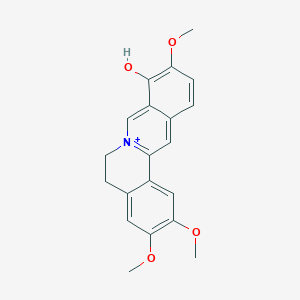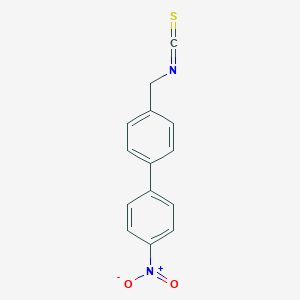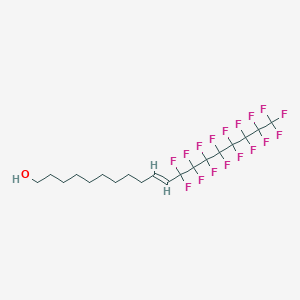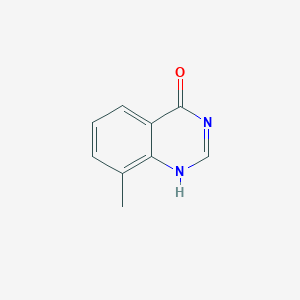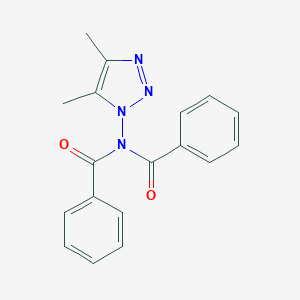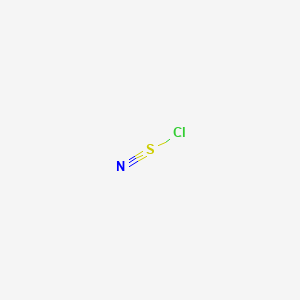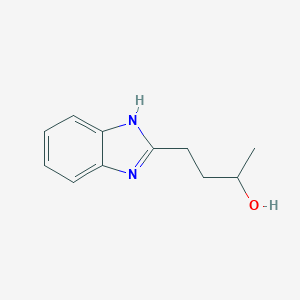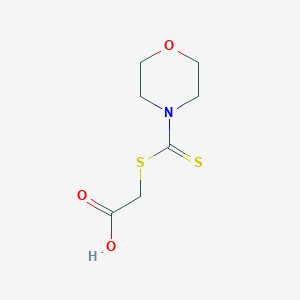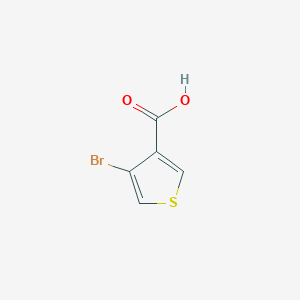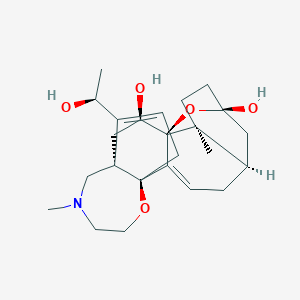![molecular formula C27H24N2O5 B100396 9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- CAS No. 19014-53-0](/img/structure/B100396.png)
9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. This compound is also known as AQ4N and has been found to have promising results in preclinical studies.
Mécanisme D'action
AQ4N is a prodrug that is activated in hypoxic conditions, which are commonly found in cancer cells. Once activated, AQ4N generates reactive oxygen species that cause DNA damage and cell death in cancer cells. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), which is a protein that promotes the survival of cancer cells in hypoxic conditions.
Effets Biochimiques Et Physiologiques
AQ4N has been found to have minimal toxicity in normal cells, making it a promising anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AQ4N has also been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AQ4N has several advantages for lab experiments. It is easy to synthesize and has minimal toxicity in normal cells. AQ4N can also be used in combination with other anticancer agents or radiation therapy to enhance their effectiveness. However, AQ4N has limitations in terms of its stability and solubility, which can affect its effectiveness in vivo.
Orientations Futures
There are several future directions for AQ4N research. One area of focus is the development of more stable and soluble forms of AQ4N that can be used in vivo. Another area of focus is the identification of biomarkers that can predict the effectiveness of AQ4N in individual cancer patients. AQ4N may also be studied in combination with other anticancer agents or radiation therapy to enhance its effectiveness.
Méthodes De Synthèse
AQ4N can be synthesized using a multi-step reaction process. The first step involves the conversion of anthracene to 9,10-anthraquinone, which is then reduced to 9,10-anthrahydroquinone. The final step involves the conversion of 9,10-anthrahydroquinone to AQ4N using a reaction with 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy.
Applications De Recherche Scientifique
AQ4N has been extensively studied for its potential use as an anticancer agent. It has been found to be effective against a variety of cancer cell lines, including lung, breast, ovarian, and prostate cancer. AQ4N has also been found to enhance the effectiveness of radiation therapy in cancer treatment.
Propriétés
Numéro CAS |
19014-53-0 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- |
Formule moléculaire |
C27H24N2O5 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-[4-[(2-oxoazepan-1-yl)methyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C27H24N2O5/c28-25-21(14-20(30)23-24(25)27(33)19-7-4-3-6-18(19)26(23)32)34-17-11-9-16(10-12-17)15-29-13-5-1-2-8-22(29)31/h3-4,6-7,9-12,14,30H,1-2,5,8,13,15,28H2 |
Clé InChI |
MUABDJUHEPDWHI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
SMILES canonique |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Autres numéros CAS |
19014-53-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



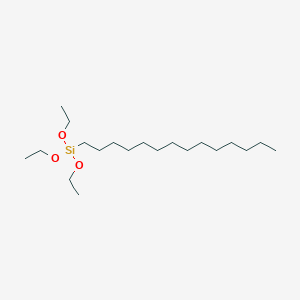
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

